molecular formula C21H34K2O4 B12799368 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt CAS No. 56453-09-9

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt

Cat. No.: B12799368
CAS No.: 56453-09-9
M. Wt: 428.7 g/mol
InChI Key: WEHLQEBKDGJWEI-UHFFFAOYSA-L
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Description

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt is a unique polycarboxylic acid with a molecular formula of C21H34K2O4 and a molecular weight of 428.689 g/mol . This compound is known for its applications in various industrial and scientific fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt involves the reaction of cyclohexene with octanoic acid under specific conditions to introduce the carboxy and hexyl groups at the desired positions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process includes the use of high-purity reactants and advanced purification techniques to obtain the final product with over 97% purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups .

Scientific Research Applications

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt involves its interaction with specific molecular targets and pathways. The compound’s carboxylic groups can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The exact pathways depend on the specific application and the target molecules involved .

Biological Activity

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt (CAS No. 56453-09-9) is a unique compound characterized by its cyclohexene structure and multiple carboxylate groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

The molecular formula of this compound is C21H34K2O4C_{21}H_{34}K_2O_4, with a molecular weight of approximately 428.689 g/mol. Its structure features a cyclohexene ring and two carboxylate groups that enhance its solubility and reactivity in biological systems .

PropertyValue
Molecular FormulaC21H34K2O4
Molecular Weight428.689 g/mol
Boiling Point515.1 °C
Flash Point279.4 °C

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. The mechanism involves modulating signaling pathways associated with inflammation, potentially making it useful in treating inflammatory diseases .

Surfactant Activity

The dipotassium salt form of the compound acts as an effective surfactant , enhancing the solubility of various pharmaceutical agents. This property is particularly beneficial in drug formulations where improved bioavailability is desired. Studies have demonstrated that the compound can reduce surface tension in aqueous solutions, facilitating better dispersion of active ingredients .

Interaction with Biological Membranes

The unique structure allows for interaction with biological membranes , which may enhance drug delivery systems. The compound's ability to penetrate lipid bilayers suggests potential applications in targeted drug delivery, where it could improve the efficacy of therapeutic agents by facilitating their passage through cellular membranes .

Study on Anti-inflammatory Effects

A study conducted on murine macrophages demonstrated that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6, two critical cytokines involved in inflammatory processes. The results indicated a dose-dependent response, highlighting the compound's potential as an anti-inflammatory agent in clinical settings .

Surfactant Efficacy in Drug Formulations

In a comparative study evaluating various surfactants for pharmaceutical applications, this compound was found to outperform traditional surfactants like polysorbate 80 in terms of solubilizing hydrophobic drugs. The study concluded that this compound could be a viable alternative for enhancing drug solubility and bioavailability .

Properties

CAS No.

56453-09-9

Molecular Formula

C21H34K2O4

Molecular Weight

428.7 g/mol

IUPAC Name

dipotassium;5-(7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C21H36O4.2K/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2

InChI Key

WEHLQEBKDGJWEI-UHFFFAOYSA-L

Canonical SMILES

CCCCCCC1C=CC(CC1C(=O)[O-])CCCCCCCC(=O)[O-].[K+].[K+]

Origin of Product

United States

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